molecular formula C19H12Cl4N2O2 B2720556 5-chloro-1-(4-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-82-7

5-chloro-1-(4-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2720556
CAS RN: 339024-82-7
M. Wt: 442.12
InChI Key: SZSJURBUCFQJPH-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis of new polyamides via direct polycondensation reactions involving derivatives of aromatic diamines and carboxylic acids highlights the chemical versatility and potential for generating novel materials with unique properties. These polyamides exhibited high yields and inherent viscosities, suggesting their potential utility in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

Pharmacological Activity

  • Research into the structure-activity relationship of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines revealed the preparation of potent and selective human CB1 inverse agonists. This study contributes to the understanding of the pharmacological targeting of the CB1 receptor, a crucial aspect of therapeutic drug development (Meurer et al., 2005).

Antimicrobial Activity

  • The synthesis and antimicrobial evaluation of new pyridothienopyrimidines and pyridothienotriazines demonstrated the potential of these compounds as antibacterial and antifungal agents. This research underscores the importance of novel compound synthesis in addressing the challenge of microbial resistance (Abdel-rahman et al., 2002).

Molecular Interaction Studies

  • A detailed study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the antagonist's binding mechanism. This research is pivotal for the development of receptor-specific drugs and understanding the molecular basis of receptor-ligand interactions (Shim et al., 2002).

Metal Ion Adsorption

  • Investigations into the adsorption capabilities of polyamides and polythioamides with pendent chlorobenzylidine rings for heavy metal ions like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions. This study highlights the potential environmental applications of these synthesized compounds in water purification and heavy metal remediation processes (Ravikumar et al., 2011).

Mechanism of Action

Target of Action

The primary target of TCMDC-123810, also known as 5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide, is the essential malarial kinase PfCLK3 . PfCLK3 is a part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the malarial parasite Plasmodium falciparum . This kinase family is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family, both of which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

TCMDC-123810 interacts with PfCLK3, inhibiting its function . The compound forms a bidentate interaction with the hinge region of the kinase, involving two hydrogen bonds . This interaction disrupts the kinase’s ability to phosphorylate parasite SR proteins, which are necessary for the correct assembly and catalytic activity of spliceosomes .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123810 affects the RNA splicing pathway in the malarial parasite . This disruption prevents the development of stage V gametocytes and inhibits the development of liver stage parasites . As a result, the compound has the potential to deliver a curative treatment, be transmission blocking, and act as a prophylactic .

Pharmacokinetics

The compound is described as a promising hit for a medicinal chemistry program, suggesting that it has favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-123810’s action include the disruption of RNA splicing in the malarial parasite, leading to the prevention of the development of certain stages of the parasite . This results in the potential for curative treatment, transmission blocking, and prophylactic action .

Action Environment

Given the compound’s potential as a new class of antimalarials, it is likely that research is ongoing to understand these aspects .

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-13-3-1-11(2-4-13)9-25-10-12(5-17(23)19(25)27)18(26)24-16-7-14(21)6-15(22)8-16/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSJURBUCFQJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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